![molecular formula C7H5N3O2 B1313177 咪唑并[1,2-b]哒嗪-6-羧酸 CAS No. 769109-13-9](/img/structure/B1313177.png)
咪唑并[1,2-b]哒嗪-6-羧酸
描述
Imidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound with a fused bicyclic structure. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development .
科学研究应用
Imidazo[1,2-b]pyridazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: Utilized in the development of agrochemicals and materials science .
生化分析
Biochemical Properties
Imidazo[1,2-b]pyridazine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft Additionally, it interacts with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Cellular Effects
Imidazo[1,2-b]pyridazine-6-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and migration of cancer cells, indicating its potential as an anti-cancer agent . Furthermore, this compound can modulate cell signaling pathways such as the IL-17A pathway, which is involved in inflammatory responses . By influencing these pathways, imidazo[1,2-b]pyridazine-6-carboxylic acid can alter gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of imidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it can interact with the IL-17A receptor, blocking the signaling pathway and reducing inflammation . These interactions at the molecular level result in significant biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-b]pyridazine-6-carboxylic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that imidazo[1,2-b]pyridazine-6-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and anti-inflammatory effects . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of imidazo[1,2-b]pyridazine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase and reduce inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Imidazo[1,2-b]pyridazine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, increasing its solubility and facilitating its excretion. The metabolic pathways of imidazo[1,2-b]pyridazine-6-carboxylic acid are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, imidazo[1,2-b]pyridazine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution of imidazo[1,2-b]pyridazine-6-carboxylic acid is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of imidazo[1,2-b]pyridazine-6-carboxylic acid affects its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its biochemical effects. Understanding the subcellular localization of imidazo[1,2-b]pyridazine-6-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of Imidazo[1,2-b]pyridazine-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反应分析
Types of Reactions: Imidazo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives
作用机制
The mechanism of action of Imidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of IL-17A, a cytokine involved in inflammatory responses. By binding to IL-17A, the compound can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases like psoriasis and rheumatoid arthritis .
相似化合物的比较
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile reactivity.
Imidazo[4,5-b]pyridine: Studied for its pharmacological potential in various therapeutic areas .
Uniqueness: Imidazo[1,2-b]pyridazine-6-carboxylic acid stands out due to its specific inhibition of IL-17A, which is not commonly observed in other similar compounds. This unique interaction makes it a promising candidate for the treatment of inflammatory and autoimmune diseases .
属性
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441396 | |
| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769109-13-9 | |
| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

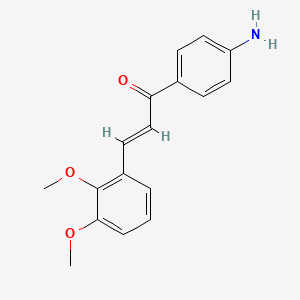
![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

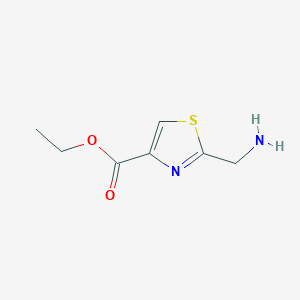
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)
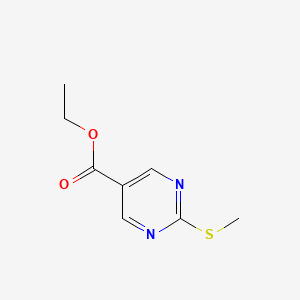
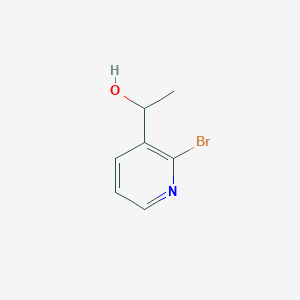
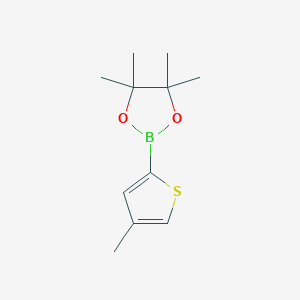
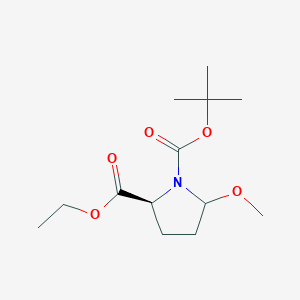
![3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313118.png)

![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
